Product packaging for MRPS28p protein(Cat. No.:CAS No. 134215-01-3)

MRPS28p protein

Cat. No.: B1177433
CAS No.: 134215-01-3
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Description

Context of Mitochondrial Ribosomal Proteins in Cellular Function

Mitochondria, often referred to as the powerhouses of the cell, are crucial organelles responsible for generating the majority of the cell's supply of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS). preprints.orgnih.gov To perform this vital function, mitochondria possess their own genetic material, mitochondrial DNA (mtDNA), and a dedicated system for protein synthesis. institutimagine.orgoup.com Central to this system are the mitochondrial ribosomes, or mitoribosomes. pnas.org

Overview of MRPS28p Protein as a Small Subunit Component

The Mitochondrial Ribosomal Protein S28 (MRPS28), also known as MRPS28p in yeast, is a key protein component of the small 28S subunit of the mitoribosome. wikipedia.orguniprot.org In humans, the MRPS28 gene is located on chromosome 8. wikipedia.org The protein it encodes is a critical part of the machinery that synthesizes proteins within the mitochondria. maayanlab.cloud

Structurally, the MRPS28 protein in yeast (Saccharomyces cerevisiae) is a 28 kDa protein. oup.comoup.com It exhibits significant homology with the ribosomal protein S15 of Escherichia coli. oup.comoup.com This homology suggests an evolutionary link and a conservation of function, particularly in its interaction with the small subunit rRNA, which is crucial for the early stages of ribosome assembly. oup.comresearchgate.net The MRPS28 protein is synthesized as a precursor with an amino-terminal extension that acts as a mitochondrial targeting signal, guiding its import into the mitochondrial matrix where it is assembled into the small ribosomal subunit. oup.com The mitoribosomes, including the MRPS28p-containing small subunit, are typically attached to the inner mitochondrial membrane, facilitating the co-translational insertion of the newly synthesized hydrophobic proteins into the membrane. wikipedia.orguniprot.org

Below is a table summarizing key details of the this compound.

Table 1: Key Characteristics of this compound
Feature Description Source(s)
Full Name Mitochondrial Ribosomal Protein S28 wikipedia.org
Aliases MRPS28, MRP-S28, MRPS35, uS15m, bS1m wikipedia.orgmaayanlab.clouduniprot.org
Gene (Human) MRPS28 wikipedia.org
Chromosome (Human) Chromosome 8 wikipedia.org
Cellular Location Mitochondrial inner membrane, Mitochondrial small ribosomal subunit wikipedia.orguniprot.org
Function Structural constituent of the mitochondrial ribosome, involved in mitochondrial translation maayanlab.clouduniprot.org
Homology Homologous to ribosomal protein S15 of E. coli oup.comoup.com

| Molecular Weight (Yeast) | 28 kDa | oup.comoup.com |

Significance of this compound in Mitochondrial Homeostasis

Mitochondrial homeostasis refers to the maintenance of a healthy and functional mitochondrial population within a cell through a balance of processes like biogenesis, dynamics (fission and fusion), and degradation of damaged components (mitophagy). preprints.orgfrontiersin.org This delicate balance is essential for cellular health, as mitochondrial dysfunction is linked to a wide range of diseases. preprints.orgmdpi.com

The this compound plays a crucial role in maintaining this homeostasis. As an essential component of the mitoribosome, its proper function is a prerequisite for the synthesis of key proteins of the electron transport chain. maayanlab.cloud Disruption of MRPS28p function directly impairs mitochondrial protein synthesis, leading to defects in the assembly and function of the oxidative phosphorylation complexes. institutimagine.orgoup.commaayanlab.cloud This impairment compromises cellular respiration and energy production. institutimagine.orgoup.com

Research has shown that mutations or disruptions in the MRPS28 gene have severe consequences. In yeast, the disruption of the MRPS28 gene leads to an inability to respire and a high frequency of mitochondrial genome loss, highlighting its essential role. oup.comoup.com In humans, pathogenic variants in the MRPS28 gene are associated with mitochondrial diseases characterized by impaired mitoribosomal biogenesis and function. institutimagine.orgoup.comnih.gov Studies on patient fibroblasts with MRPS28 mutations revealed reduced levels of the protein, which in turn disrupted the assembly of the mitochondrial small subunit, inhibited mitochondrial translation, and compromised the formation of OXPHOS complexes. institutimagine.orgoup.commaayanlab.cloud The restoration of wild-type MRPS28 expression in these cells was able to reestablish proper mitoribosomal assembly and mitochondrial function, confirming the protein's indispensable role in mitochondrial homeostasis. oup.commaayanlab.cloud Therefore, MRPS28p is a critical factor in the quality control and functional integrity of mitochondria, ensuring the cell's energy demands are met and preventing the accumulation of dysfunctional organelles.

Properties

CAS No.

134215-01-3

Molecular Formula

C7H8O3

Synonyms

MRPS28p protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Mrps28p Protein

Gene Encoding MRPS28p Protein: MRPS28

The this compound is encoded by the nuclear gene MRPS28. marrvel.orggenecards.org In humans, this gene is located on chromosome 12. genenames.org Like the vast majority of mitochondrial ribosomal proteins, MRPS28 is transcribed in the nucleus and the resulting mRNA is translated in the cytoplasm. genecards.orgnih.gov The newly synthesized protein is then imported into the mitochondrial matrix where it becomes part of the small (28S) subunit of the mitochondrial ribosome (mitoribosome). marrvel.orgoup.com In the yeast Saccharomyces cerevisiae, the MRPS28 gene is found on chromosome IV. uniprot.org

Conservation and Homology with Prokaryotic Ribosomal Proteins (e.g., E. coli S15)

The this compound exhibits significant homology with the prokaryotic ribosomal protein S15, particularly S15 from Escherichia coli (EcS15). oup.comoup.com This homology is notable because it spans the entire length of the bacterial S15 protein. oup.comresearchgate.net This conserved region in MRPS28p corresponds to amino acids 150 to 238 in the Saccharomyces cerevisiae protein. oup.comoup.com The functional significance of this conservation is underscored by the fact that the S15-like domain of yeast MRPS28p can functionally complement a cold-sensitive mutation in the E. coli S15 gene. nih.gov This suggests a shared fundamental role in ribosome assembly and function, likely involving direct interaction with conserved regions of the small subunit ribosomal RNA (rRNA). oup.comresearchgate.net The human mitochondrial ribosome's small subunit contains 29 distinct proteins, with fourteen of them, including MRPS28, being homologs of E. coli 30S ribosomal proteins. genenames.org

Evolutionary Divergence and Unique Mitochondrial Features

Despite the conserved core, mitochondrial ribosomal proteins, including MRPS28p, have undergone considerable evolutionary divergence from their prokaryotic ancestors. genenames.orgnih.gov A primary distinction is the significant increase in size. The mature MRPS28p from yeast, for instance, is substantially larger than E. coli S15, featuring extensive N-terminal (117 amino acids) and C-terminal (48 amino acids) extensions that are absent in its bacterial counterpart. nih.gov These unique mitochondrial features are essential for the protein's function within the yeast mitochondrion. nih.gov

This trend of increased protein content and reduced rRNA content is a hallmark of mitoribosome evolution. genenames.orgnih.gov Mammalian mitoribosomes have an estimated 75% protein to rRNA composition, a stark reversal of the ratio found in prokaryotic ribosomes. genecards.orgnih.gov This divergence reflects the adaptation of the mitochondrial translation machinery to its specific roles and environment within the organelle. nih.gov

Protein Primary Structure and Domain Organization

The primary structure of a protein refers to the linear sequence of its amino acids. wikipedia.org In the case of MRPS28p, it is synthesized as a precursor protein containing a mitochondrial targeting signal at its N-terminus. oup.com This signal guides the protein to the mitochondria, after which it is cleaved to produce the mature protein. oup.com

The mature MRPS28p has a distinct domain organization:

N-terminal extension: A unique feature not found in its prokaryotic homologs. In yeast, this domain is essential for the protein's function. nih.gov

S15-like domain: The conserved core region that shares homology with bacterial S15 proteins. This domain is critical for its ribosomal function. oup.comnih.gov

C-terminal extension: Another feature unique to the mitochondrial version of the protein. nih.gov

The primary structure of a protein dictates its higher-level structures, including how it folds into a three-dimensional shape. wikipedia.org

Three-Dimensional Structural Elucidation of this compound

Understanding the three-dimensional structure of MRPS28p is crucial for elucidating its precise function within the mitoribosome. This has been approached through techniques like X-ray crystallography and cryo-electron microscopy.

Application of X-ray Crystallography in this compound Structural Analysis

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein by analyzing the diffraction pattern of X-rays passing through a crystal of that protein. jic.ac.uknih.govwikipedia.org The process involves purifying the protein, inducing it to form well-ordered crystals, and then collecting and analyzing the X-ray diffraction data to generate an electron density map, from which the protein's structure can be modeled. nih.govmpg.de

While X-ray crystallography has been instrumental in solving the structures of countless proteins, specific structural data for isolated MRPS28p via this method is not prominently available in the reviewed literature. wikipedia.orgnih.gov The challenges in crystallizing multi-domain proteins or components of large assemblies can sometimes limit the application of this technique. nih.gov

Insights from Cryo-Electron Microscopy (Cryo-EM) of this compound-Containing Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and complex biomolecular assemblies, such as ribosomes, in their near-native state. elifesciences.orgamericanpeptidesociety.org This method involves flash-freezing the biological sample in a thin layer of vitreous ice and imaging it with an electron microscope. americanpeptidesociety.org Computational reconstruction from thousands of 2D images generates a 3D model of the complex. americanpeptidesociety.orgspringernature.com

Biosynthesis, Subcellular Trafficking, and Mitochondrial Integration of Mrps28p Protein

Nuclear Synthesis and Cytosolic Precursor Production of MRPS28p Protein

The gene encoding MRPS28p, MRPS28, resides in the cell's nucleus. uniprot.orgpharmgkb.orgidentifiers.org The process begins with the transcription of the MRPS28 gene into messenger RNA (mRNA) within the nucleus. uniprot.org Following transcription, the pre-mRNA undergoes post-transcriptional modifications to become mature mRNA. uniprot.org This mature mRNA is then exported from the nucleus into the cytoplasm through nuclear pores. uniprot.org In the cytoplasm, the mRNA serves as a template for protein synthesis, which is carried out by free ribosomes. uniprot.orgcreative-biolabs.comnih.govlovd.nl MRPS28p is synthesized as a precursor protein in the cytosol, similar to the majority of mitochondrial proteins that are nuclear-encoded. creative-biolabs.comnih.govlovd.nl

Mechanisms of this compound Mitochondrial Import

Once synthesized in the cytosol, the MRPS28p precursor protein must be efficiently targeted to and translocated across the mitochondrial membranes to reach its destination within the mitochondrial matrix, where the mtSSU is assembled. pharmgkb.orgcreative-biolabs.comnih.govlovd.nl Mitochondrial protein import is mediated by specialized protein complexes and relies on specific targeting signals within the precursor proteins. creative-biolabs.comlovd.nl

Identification and Role of Mitochondrial Targeting Signals

Mitochondrial proteins typically contain specific amino acid sequences that act as mitochondrial targeting signals (MTS). creative-biolabs.comlovd.nl While many mitochondrial proteins possess a cleavable N-terminal MTS that forms an amphipathic helix and is recognized by components of the import machinery, studies indicate that mitochondrial ribosomal proteins (MRPs), including those in the small subunit, can utilize diverse and sometimes unconventional targeting signals. These may include internal targeting sequences or require longer N-terminal segments than those found in conventional MTS-containing proteins. These targeting signals are crucial for mediating the initial recognition and binding of the precursor protein to receptor proteins on the mitochondrial surface, thereby directing the protein to the appropriate import pathway. lovd.nl

Translocase Complexes Involved in this compound Import

The import of MRPS28p into the mitochondrial matrix involves the coordinated action of translocase complexes located in both the outer and inner mitochondrial membranes. The primary entry gate for most mitochondrial precursor proteins, including those destined for the matrix, is the Translocase of the Outer Membrane (TOM) complex. creative-biolabs.comnih.govlovd.nl After passing through the TOM complex, proteins destined for the mitochondrial matrix are typically translocated across the inner mitochondrial membrane by the Translocase of the Inner Mitochondrial Membrane 23 (TIM23) complex. nih.gov Import into the matrix through the TIM23 complex is often coupled with the activity of the presequence-associated motor (PAM) complex, which includes mitochondrial Hsp70 (mtHsp70), and is driven by the mitochondrial membrane potential and ATP hydrolysis. nih.gov While the specific interaction of MRPS28p with these complexes is not detailed in the search results, its localization to the matrix as a component of the mtSSU strongly suggests its import follows this general presequence pathway involving the TOM and TIM23 complexes.

Mitochondrial Protein Import Machineries

MachineryLocationPrimary Function
Translocase of the Outer Membrane (TOM)Outer Mitochondrial MembraneMain entry gate for most mitochondrial precursor proteins. creative-biolabs.comnih.govlovd.nl
Translocase of the Inner Mitochondrial Membrane 23 (TIM23)Inner Mitochondrial MembraneTranslocation of proteins with N-terminal presequences into the matrix or inner membrane. nih.gov
Presequence-Associated Motor (PAM)Mitochondrial MatrixATP-dependent motor, often associated with TIM23, facilitating matrix import. nih.gov

Assembly of this compound into the Mitochondrial Small Ribosomal Subunit (mtSSU)

MRPS28p is an integral component of the human mitochondrial small ribosomal subunit (mtSSU), also known as the 28S subunit. uniprot.orgpharmgkb.orgidentifiers.orggenecards.org The mtSSU is a complex ribonucleoprotein structure composed of approximately 30 proteins and the 12S ribosomal RNA (rRNA). genecards.org The assembly of these components into a functional mtSSU is a multi-step process that occurs within the mitochondrial matrix.

Sequential Steps in mtSSU Biogenesis Involving this compound

The biogenesis of the mtSSU is a complex and highly coordinated process. Studies on supernumerary mitochondrial ribosomal proteins (snMRPs), which are unique to mitochondrial ribosomes compared to their bacterial counterparts, highlight their essential roles in mtSSU assembly. genecards.org Research involving knockout of individual snMRPs, including MRPS28 (bS1m), has demonstrated that each protein plays a unique and integral role in the assembly pathway, with their absence leading to distinct mtSSU assembly defects. uniprot.orggenecards.org While the precise sequential steps of MRPS28p incorporation into the nascent mtSSU are not fully elucidated, its necessity for the formation of the assembled subunit is evident from studies where reduced levels of MRPS28p result in a decreased abundance of assembled mtSSU. uniprot.org This indicates that MRPS28p is incorporated at a step critical for the structural integrity or progression of the assembly process. The timing of protein incorporation during mtSSU assembly does not always directly correlate with the final abundance of the assembled subunit, suggesting a complex interplay of factors governing the efficiency of each step. genecards.org

Chaperone Involvement in this compound Folding and Assembly

Upon translocation into the mitochondrial matrix, the MRPS28p precursor protein must fold into its correct three-dimensional structure and assemble with other protein subunits and the 12S rRNA to form the mature mtSSU. This process is facilitated by molecular chaperones. wikipedia.orgcreative-biolabs.com Cytosolic chaperones can play a role in maintaining the precursor protein in an unfolded or partially folded state suitable for translocation and can guide it to the mitochondrial import machinery. nih.govlovd.nl Within the mitochondria, a suite of mitochondrial chaperones, such as mtHsp70 (part of the PAM complex) and chaperonins like Hsp60, assist in the proper folding of imported proteins and prevent their aggregation. nih.gov These chaperones interact with hydrophobic regions of the polypeptide chain as it emerges from the translocation channel, guiding it towards its native conformation. Furthermore, chaperones are likely involved in facilitating the interactions between MRPS28p and other mtSSU components, ensuring their correct association during the complex assembly process. While specific chaperone interactions with MRPS28p are not detailed, their general role in the folding and assembly of imported mitochondrial proteins, particularly those forming large complexes like the mitoribosome, is well-established. creative-biolabs.com

Functional Contribution of Mrps28p Protein to Mitochondrial Translation

Role of MRPS28p Protein in mtSSU Stability and Integrity

MRPS28p is a component of the mitochondrial small ribosomal subunit (mtSSU) uniprot.org. Its presence and proper function are essential for the stability and integrity of the mtSSU. Research, particularly in Saccharomyces cerevisiae (yeast), has shown that MRPS28p is an early protein in ribosome assembly, suggesting a foundational role in building the mtSSU structure oup.comnih.gov. Cells with a disrupted MRPS28 gene exhibit defects consistent with impaired mitochondrial protein synthesis, highlighting the essential nature of MRPS28p for a functional mitochondrial ribosome oup.comnih.gov. Mutations in the human MRPS28 gene have been linked to a decrease in the abundance of the this compound and a reduced abundance of assembled mtSSU, further demonstrating its importance for subunit stability nih.gov.

This compound Interaction with Mitochondrial Ribosomal RNA (mt-rRNA)

MRPS28p is predicted to interact directly with small subunit ribosomal RNA (mt-rRNA) oup.comnih.gov. This interaction is crucial for the proper assembly and function of the mtSSU. The region of MRPS28p that shows homology to E. coli ribosomal protein S15 is likely involved in this direct interaction with small subunit rRNA oup.comnih.gov. This conserved interaction underscores the fundamental role of MRPS28p in bridging protein and RNA components during mitoribosome biogenesis. Variants in mt-rRNA residues interacting with mitochondrial ribosomal proteins (MRPs) can lead to defective mitoribosomal assembly and functional defects frontiersin.org.

Mechanisms of this compound Participation in Mitochondrial Protein Synthesis

Mitochondrial protein synthesis involves initiation, elongation, and termination phases, similar to bacterial and cytoplasmic translation nih.govazolifesciences.com. While specific detailed mechanisms involving MRPS28p in each step are still being elucidated, its role as a core component of the mtSSU implies its involvement throughout the translation process.

Initiation of Mitochondrial Translation

The initiation of mitochondrial translation involves the formation of an initiation complex on the mRNA nih.gov. The small ribosomal subunit plays a critical role in scanning the mRNA and identifying the start codon azolifesciences.com. As a key structural protein of the mtSSU, MRPS28p is likely involved in the proper formation of this initiation complex and the positioning of the mRNA for translation to begin.

Elongation Phase Regulation

During the elongation phase, the ribosome moves along the mRNA, adding amino acids to the growing polypeptide chain nih.govazolifesciences.com. The mtSSU, containing MRPS28p, is integral to the movement of the ribosome and the accurate decoding of mRNA codons by tRNAs azolifesciences.com. While specific regulatory functions of MRPS28p during elongation are not as extensively documented as its role in assembly, its presence is essential for the structural integrity required for this dynamic process.

Influence of this compound on Oxidative Phosphorylation (OXPHOS) Complex Biogenesis

Mitochondrial protein synthesis is dedicated to producing the 13 polypeptides encoded by mitochondrial DNA, which are essential subunits of the OXPHOS complexes (Complexes I, III, IV, and V) nih.govnih.gov. Therefore, the proper function of the mitoribosome, heavily reliant on proteins like MRPS28p, is directly linked to the biogenesis of these complexes nih.govnih.govmdpi.com. Studies have shown that impaired mitochondrial translation due to mutations in mitoribosomal proteins, including MRPS28p, results in deficiencies in OXPHOS complex assembly and function nih.govnih.gov. Restoring wild-type MRPS28 expression has been shown to rescue defects in mitoribosomal assembly, mitochondrial translation, and OXPHOS biogenesis nih.gov.

Data Table: Impact of MRPS28 Dysfunction

Phenomenon ObservedConsequence of MRPS28 Dysfunction (in model systems/patients)Supporting Evidence
This compound abundanceDecreased nih.gov
Assembled mtSSU abundanceDecreased nih.gov
Mitochondrial translationInhibited/Decreased nih.govnih.gov
OXPHOS biogenesisCompromised/Deficient nih.govnih.gov
Cellular respirationCompromised nih.gov
Mitochondrial genome stabilitySpontaneous loss of portions (in yeast) oup.comnih.gov

This table summarizes key findings regarding the impact of reduced or dysfunctional MRPS28p, demonstrating its critical role in mitochondrial function.

This compound Impact on Cellular Respiration and Energy Production

The primary impact of MRPS28p on cellular respiration and energy production is mediated through its essential role in mitochondrial translation. nih.govfrontiersin.org Cellular respiration, specifically oxidative phosphorylation, is the main process by which eukaryotic cells generate ATP, the primary energy currency. pressbooks.pubebsco.com This process occurs in the mitochondria and involves the electron transport chain (ETC) and ATP synthase. pressbooks.pubebsco.com

The ETC and ATP synthase are composed of multi-subunit protein complexes (Complexes I-V) embedded in the inner mitochondrial membrane. pressbooks.pub Thirteen of the core subunits of these complexes are encoded by mitochondrial DNA and must be synthesized by the mitoribosome. nih.govfrontiersin.orgfrontiersin.org These include key components of Complexes I, III, IV, and V. nih.gov

Since MRPS28p is critical for the assembly and function of the mitoribosome and thus for mitochondrial translation, a deficiency or defect in MRPS28p directly impairs the synthesis of these mtDNA-encoded OXPHOS subunits. nih.gov Reduced levels of these subunits lead to a compromised assembly and function of the OXPHOS complexes. nih.gov

Research findings corroborate this link. For example, molecular and biochemical characterization of fibroblasts from a patient with MRPS28 mutations revealed compromised OXPHOS biogenesis and reduced cellular respiration. nih.gov This was a direct consequence of the inhibited mitochondrial translation caused by the MRPS28 variants. nih.gov Expression of wild-type MRPS28 in these cells was shown to restore mitoribosomal assembly, mitochondrial translation, and OXPHOS biogenesis, thereby improving cellular respiration. nih.gov

The impact on cellular respiration can be significant, as the OXPHOS system is responsible for generating the vast majority of ATP through aerobic metabolism. pressbooks.pubebsco.com Impaired OXPHOS function due to MRPS28p defects can lead to a state of energy deficiency within the cell, particularly affecting tissues with high energy demands. frontiersin.org

The following table summarizes the observed impact of MRPS28 mutations on mitochondrial function based on research findings:

Mitochondrial Process AffectedObserved Impact in MRPS28 Deficiency/MutationResearch Source
This compound abundanceDecreased nih.gov
Mitochondrial small ribosomal subunit (mtSSU) assemblyDecreased nih.gov
Mitochondrial translationInhibited nih.gov
OXPHOS biogenesisCompromised nih.gov
Cellular respirationCompromised/Reduced nih.gov

Data based on findings from Pulman et al., 2019. nih.gov

This table illustrates the cascade of effects stemming from MRPS28p dysfunction, starting from the protein itself and culminating in impaired cellular respiration and energy production.

Regulatory Mechanisms Governing Mrps28p Protein Expression and Activity

Transcriptional Regulation of the MRPS28 Gene

The MRPS28 gene, like other mammalian mitochondrial ribosomal proteins (MRPs), is encoded in the nuclear genome genecards.orgnih.govnih.govmdpi.comresearchgate.net. This necessitates coordinated expression with the mitochondrially encoded components of the ribosome to ensure proper mitoribosome assembly and function. While specific transcription factors directly regulating the human MRPS28 gene have not been extensively detailed in the provided search results, general mechanisms of nuclear gene transcription apply.

Studies in human neurons have shown that the methyl-DNA-binding protein MECP2 interacts with RNA polymerase II and can modulate transcription, particularly for genes with CpG-rich promoter-proximal regions genecards.org. Genes occupied by both MECP2 and RNA polymerase II showed reduced expression in neurons with MECP2 patient mutations genecards.org. Although a direct regulatory link between MECP2 and MRPS28 was not explicitly stated, this highlights a potential layer of transcriptional control for nuclear-encoded mitochondrial proteins.

Furthermore, post-transcriptional mechanisms can influence MRPS28 expression levels by affecting mRNA stability or translation. Research in cardiomyocytes under metabolic stress demonstrated that miR 208a can potentially bind to a site in the 3′-UTR terminus of MRPS28 mRNA mdpi.com. Suppression of miR 208a was shown to normalize decreased MRPS28 mRNA levels induced by metabolic stress, indicating that microRNAs can play a role in modulating MRPS28 transcript abundance mdpi.com. Regulatory regions, such as those identified by GeneHancer, are associated with the MRPS28 locus and the readthrough transcript TPD52-MRPS28, suggesting the presence of elements that control gene expression genecards.org.

Post-Translational Modifications of MRPS28p Protein

PTMs such as glycosylation, phosphorylation, methylation, and acetylation can alter the molecular weight of proteins, which can lead to discrepancies between predicted and observed sizes in experimental techniques like Western blotting elabscience.comfn-test.comnovusbio.com. The presence of different splicing variants and post-translational cleavages can also contribute to variations in observed protein size elabscience.comnovusbio.com. Different cell types may exhibit variations in post-transcriptional splicing and PTMs, including glycosylation and ubiquitination, further contributing to the heterogeneity of MRPS28p elabscience.com. Studies on the mouse ortholog, Mrps28, have also indicated the presence of O-linked glycosylation jax.org.

The table below summarizes the identified post-translational modifications of human MRPS28p:

Modification TypeSite(s)NotesSource(s)
UbiquitinationLys75Identified in human MRPS28p. genecards.org
PhosphorylationQ9Y2Q9Modification sites listed in PhosphoSitePlus for human MRPS28 (UniProt ID Q9Y2Q9). genecards.org
GlycosylationNot specifiedPotential modification; can cause observed MW variations. Mouse ortholog shows O-linked glycan. elabscience.comfn-test.comnovusbio.comjax.org
MethylationNot specifiedPotential modification; can cause observed MW variations. elabscience.com
AcetylationNot specifiedPotential modification; can cause observed MW variations. elabscience.com

Feedback Loops and Adaptive Responses Modulating this compound Levels

The regulation of MRPS28p levels is likely integrated into feedback loops and adaptive responses that maintain mitochondrial homeostasis. As a crucial component of the mitochondrial translation machinery, the abundance of MRPS28p needs to be coordinated with other ribosomal proteins and mitochondrial components.

The regulation of MRPS28 mRNA by miR 208a under metabolic stress provides a specific example of a potential regulatory loop mdpi.com. In this scenario, metabolic challenges lead to decreased miR 208a expression, which in turn normalizes the reduced MRPS28 mRNA levels, suggesting a mechanism to maintain mitochondrial translation capacity during stress mdpi.com. This highlights how microRNAs can be involved in feedback mechanisms that modulate the expression of mitochondrial proteins.

Cellular adaptive responses to stress, particularly those affecting mitochondria, often involve complex signaling pathways. The mitochondrial integrated stress response (ISRmt) is one such pathway activated by mitochondrial damage and dysfunction to preserve metabolic homeostasis embopress.org. While the direct involvement of MRPS28p in activating or being a direct component of the ISRmt signaling cascade is not explicitly detailed in the search results, its essential role in mitochondrial protein synthesis means that maintaining appropriate MRPS28p levels is critical for the adaptive capacity of mitochondria under stress. Disruptions in mitochondrial protein synthesis due to insufficient MRPS28p would likely trigger or exacerbate mitochondrial stress responses.

Role of this compound in Mitochondrial Stress Response Pathways

Mitochondrial dysfunction, which can arise from various stressors including the accumulation of misfolded proteins or imbalances in protein synthesis, is a potent trigger for mitochondrial stress response pathways such as the mitochondrial unfolded protein response (UPRmt) and the integrated stress response (ISR) nih.govfrontiersin.orgnih.govfrontiersin.org. MRPS28 deficiency has been shown to inhibit mitochondrial translation, leading to decreased mitochondrial biogenesis and respiration mdpi.com. This underscores the critical role of MRPS28p in maintaining mitochondrial integrity and function mdpi.com.

While MRPS28p's primary role is structural and functional within the mitoribosome, its essential nature means that its dysregulation or deficiency can induce mitochondrial stress. Abnormal expression of mitochondrial ribosomal proteins, including MRPS28, can lead to mitochondrial metabolism disorder and cell dysfunction researchgate.net, which in turn can activate stress response pathways aimed at restoring homeostasis or initiating apoptosis researchgate.netnih.gov. Thus, MRPS28p is intrinsically linked to mitochondrial stress responses through its fundamental role in maintaining the mitochondrial translation and OXPHOS machinery, rather than necessarily being a signaling molecule that directly activates these pathways.

Interactions and Functional Complexes of Mrps28p Protein

Protein-Protein Interaction Network within the Mitoribosome

MRPS28p is an integral structural component of the 28S small ribosomal subunit (mt-SSU) in mammals. uniprot.orgwikipedia.org The mature 55S mammalian mitoribosome is composed of the 28S small subunit and a 39S large subunit. uniprot.org The 28S subunit itself is a complex assembly of a 12S ribosomal RNA (rRNA) and approximately 30 different mitochondrial ribosomal proteins (MRPs). uniprot.org

The proper assembly and stability of the mt-SSU rely on a complex network of protein-protein interactions. MRPS28p is situated at the mRNA exit channel of the mitoribosome. marrvel.org Its interaction with other MRPs is vital for the structural integrity and function of the small subunit. Deficiencies in MRPS28p have been shown to disrupt the assembly of the mt-SSU, leading to impaired mitochondrial translation. maayanlab.cloudgenecards.org

Several studies and databases have identified numerous MRPs that interact with MRPS28p. These interactions are fundamental to maintaining the architecture of the mitoribosome.

Table 1: Documented Protein-Protein Interactions of MRPS28p within the Mitoribosome

Interacting Protein Description Confidence of Interaction
MRPS2 Component of the 28S ribosomal subunit required for mitoribosome formation and stability. string-db.org High string-db.org
MRPS23 Component of the mitochondrial small ribosomal subunit. string-db.org High string-db.org
MRPS27 RNA-binding component of the mt-SSU involved in mitochondrial translation. string-db.org High string-db.org
MRPS34 Component of the 28S ribosomal subunit required for mitochondrial translation and stability of the small subunit. string-db.org High string-db.org
DAP3 Component of the 28S ribosomal subunit. string-db.org High string-db.org
MRPS15 Component of the mitochondrial small ribosomal subunit. string-db.org High string-db.org
MRPS22 Component of the mitochondrial small ribosomal subunit. string-db.org High string-db.org
MRPS26 Component of the mitochondrial small ribosomal subunit. string-db.org High string-db.org
MRPS9 Component of the mitochondrial small ribosomal subunit. string-db.org High string-db.org

This table is generated from data available in the STRING interaction database and may not be exhaustive.

Association of MRPS28p Protein with Mitochondrial Translation Factors

The primary role of the mitoribosome is to translate mitochondrial messenger RNAs (mRNAs). This process involves a series of initiation, elongation, and termination steps, each governed by specific translation factors. While MRPS28p is a core structural protein, its strategic location and function imply a close association with these factors to ensure the fidelity and efficiency of protein synthesis.

The process of mitochondrial translation is essential for the production of 13 polypeptides that are critical components of the oxidative phosphorylation system. abcam.com The involvement of MRPS28p in the structural integrity of the mt-SSU is a prerequisite for the proper binding and function of translation factors. For instance, the initiation of translation requires the assembly of the mt-SSU with mRNA and an initiator tRNA, a process facilitated by initiation factors. Subsequently, elongation factors guide the incoming aminoacyl-tRNAs to the ribosome and facilitate the translocation of the growing polypeptide chain. Finally, release factors recognize stop codons and terminate translation.

While direct, stable binding partners among the translation factors are not extensively documented for MRPS28p specifically, its functional role places it in the center of these activities. A disruption in MRPS28p levels or function leads to a global inhibition of mitochondrial translation, underscoring its importance for the entire process. genecards.org

Interaction with Mitochondrial Chaperones and Assembly Factors

The biogenesis of the mitoribosome is a highly complex and regulated process that involves numerous assembly factors. These factors, which include GTPases, helicases, and other RNA-binding proteins, guide the correct folding of rRNA and the sequential incorporation of MRPs to form functional ribosomal subunits. mdpi.com

Mitochondrial ribosomal proteins, including MRPS28p, are synthesized in the cytosol and imported into the mitochondrial matrix via the TOM and TIM protein import machineries. mdpi.com Once inside the mitochondria, they are assembled into the ribosomal subunits. This assembly is not a spontaneous process and requires the assistance of a cohort of assembly factors.

Non-Ribosomal Binding Partners and Their Functional Significance

Beyond its well-established role within the mitoribosome, emerging evidence suggests that ribosomal proteins can have extra-ribosomal functions. However, for MRPS28p, the current body of scientific literature primarily focuses on its integral role in mitochondrial translation.

Databases of protein-protein interactions, such as BioGRID, list a large number of potential interactors for MRPS28p, some of which are not canonical ribosomal proteins. uniprot.org For example, in Saccharomyces cerevisiae, genetic interaction studies have shown a negative genetic interaction between MRPS28 and CHS5, a gene involved in Golgi to plasma membrane transport and cell wall synthesis. thebiogrid.org This type of genetic interaction, where the combination of mutations in two separate genes leads to a more severe phenotype than either mutation alone, can suggest a functional relationship, although not necessarily a direct physical interaction. thebiogrid.org

The functional significance of such potential non-ribosomal interactions is not yet fully elucidated and requires further investigation. These interactions could potentially link the status of mitochondrial translation to other cellular processes.

Table 2: Compound Names Mentioned

Compound Name
Mitochondrial Ribosomal Protein S28 (MRPS28p)
bS1m
Mitochondrial Ribosomal Protein S2 (MRPS2)
Mitochondrial Ribosomal Protein S23 (MRPS23)
Mitochondrial Ribosomal Protein S27 (MRPS27)
Mitochondrial Ribosomal Protein S34 (MRPS34)
Death-Associated Protein 3 (DAP3)
Mitochondrial Ribosomal Protein S15 (MRPS15)
Mitochondrial Ribosomal Protein S22 (MRPS22)
Mitochondrial Ribosomal Protein S26 (MRPS26)
Mitochondrial Ribosomal Protein S9 (MRPS9)
Coiled-Coil-Helix-Coiled-Coil-Helix Domain Containing 1 (CHCHD1)
Translocase of Outer Mitochondrial Membrane (TOM)
Translocase of Inner Mitochondrial Membrane (TIM)

Pathophysiological Relevance of Mrps28p Protein Dysfunction

Molecular Consequences of MRPS28p Protein Deficiency or Mutation

Deficiency or mutation of the this compound triggers a cascade of molecular events that disrupt mitochondrial homeostasis. These consequences primarily stem from its critical role in the assembly and function of the mitoribosome.

The mitoribosome, a 55S complex, consists of a small 28S subunit (mt-SSU) and a large 39S subunit (mt-LSU). nih.gov The assembly of these subunits is a complex, hierarchical process involving numerous mitochondrial ribosomal proteins (MRPs) and assembly factors. mdpi.com MRPS28p is an integral structural protein of the mt-SSU. nih.gov

Studies on patient fibroblasts with mutations in the MRPS28 gene have revealed a significant decrease in the abundance of fully assembled mt-SSU. nih.gov For instance, a homozygous missense variant, c.356A>G, p.(Lys119Arg), and a large deletion spanning exon 2 in the MRPS28 gene led to reduced levels of the bS1m protein and, consequently, a lower amount of assembled small subunits. nih.gov This demonstrates that MRPS28p is crucial for the stability and biogenesis of the mt-SSU. Its absence or alteration disrupts the assembly line, leading to an accumulation of incomplete or unstable intermediates. nih.govsgul.ac.uk The timely removal of assembly factors, such as ERAL1, from the small ribosomal subunit is also a critical step for efficient maturation, and disruptions in the subunit's structure can interfere with this process. embopress.org

MRPS28 Mutation/Deficiency Observed Effect on Mitoribosome Assembly Reference
Homozygous missense variant and large deletion in MRPS28 geneDecreased abundance of assembled mt-SSU nih.gov
Disrupted chromosomal copy of MRPS28 in yeastPhenotypes consistent with defects in mitochondrial ribosome assembly/function oup.com
Knockout of supernumerary MRPs (snMRPs) in the mt-SSUUnique mitoribosome assembly defects for each knockout sgul.ac.uk

The primary function of the mitoribosome is to translate the 13 messenger RNAs (mRNAs) encoded by the mitochondrial DNA (mtDNA). nih.govethz.ch These 13 polypeptides are all essential subunits of the oxidative phosphorylation (OXPHOS) complexes. nih.gov Impaired assembly of the mt-SSU directly leads to a failure in mitochondrial protein synthesis.

In fibroblasts from patients with MRPS28 mutations, a marked inhibition of mitochondrial translation was observed. nih.gov Similarly, in yeast models, cells with a disrupted MRPS28 gene exhibit phenotypes characteristic of defects in mitochondrial protein synthesis. oup.com This is a direct consequence of the reduced number of functional mitoribosomes. Without a properly assembled mt-SSU, the translation initiation complex cannot form correctly, and the decoding of mitochondrial mRNAs is halted. nih.govnih.gov This failure to synthesize critical proteins is a central molecular pathology in diseases linked to mitoribosomal defects. nih.govfrontiersin.org

The 13 proteins synthesized by the mitoribosome are indispensable for the assembly and function of four out of the five OXPHOS complexes (Complexes I, III, IV, and V). nih.gov A defect in their synthesis, caused by MRPS28p dysfunction, inevitably compromises the biogenesis of these complexes. nih.govmdpi.com

Biochemical analyses of patient fibroblasts with MRPS28 mutations have confirmed that the inhibition of mitochondrial translation results in compromised OXPHOS biogenesis. nih.gov This leads to reduced activity of the respiratory chain complexes and, consequently, impaired cellular respiration. nih.gov In yeast, disruption of the MRPS28 gene renders the cells unable to respire. oup.com The biogenesis of OXPHOS complexes is a tightly coordinated process requiring both nuclear and mitochondrial-encoded subunits. nih.govmicrobialcell.com A deficiency in the mitochondrial-encoded components due to faulty translation prevents the formation of functional enzyme complexes, thereby crippling the cell's primary energy-generating pathway. nih.govfrontiersin.org

Defective Mitochondrial Protein Synthesis

Cellular Phenotypes Associated with this compound Anomalies

Studies in yeast have shown that cells with a disrupted MRPS28 gene not only are unable to respire but also spontaneously lose portions of their mitochondrial genomes at a high frequency. oup.com This suggests an essential role for MRPS28p, and by extension, functional mitochondrial protein synthesis, in maintaining the integrity of mtDNA. oup.comresearchgate.net While the precise mechanism linking translation to mtDNA stability is not fully elucidated, it is hypothesized that the close proximity of mitoribosomes and mtDNA nucleoids within the mitochondrial matrix facilitates a co-regulation. researchgate.net Defects in the translation machinery may disrupt this coupling, leading to instability, deletions, or depletion of mtDNA. emjreviews.comnih.gov

System MRPS28p Anomaly Impact on mtDNA Reference
Saccharomyces cerevisiae (Yeast)Disrupted chromosomal copy of MRPS28Spontaneous loss of portions of mitochondrial genomes at high frequency oup.com
Human Cultured CellsAltered expression of ATAD3 (a nucleoid component and ribosome binding partner)Perturbed mtDNA maintenance and replication researchgate.net

A primary consequence is a shift away from aerobic respiration towards glycolysis to meet the cell's energy demands, a phenomenon that can lead to lactic acidosis. nih.gov The inability to efficiently oxidize fatty acids can also lead to their accumulation, which can be toxic to cells. medlineplus.gov Furthermore, mitochondrial dysfunction is linked to the production of reactive oxygen species (ROS), which can damage cellular components, including mtDNA, proteins, and lipids, further exacerbating the cellular pathology. researchgate.net The metabolic reprogramming forced by deficient mitochondrial function can impact numerous cellular processes, including the availability of metabolites that act as co-factors for epigenetic modifications, creating a link between mitochondrial function and gene expression regulation. mdpi.com Alterations in the levels of metabolites like acetyl-CoA or succinyl-CoA can influence protein function and cellular signaling pathways. frontiersin.orgnih.gov

Impaired Cellular Growth and Development

The proper functioning of the Mitochondrial Ribosomal Protein S28 (MRPS28), also known as bS1m, is critical for normal cellular growth and development. maayanlab.cloud Dysfunction of this protein has been directly linked to significant impairments in these fundamental biological processes. The primary role of MRPS28 is as a component of the small 28S subunit of the mitochondrial ribosome (mitoribosome). maayanlab.clouduniprot.org These mitoribosomes are responsible for synthesizing 13 essential proteins encoded by mitochondrial DNA (mtDNA), which are vital components of the oxidative phosphorylation (OXPHOS) system. maayanlab.cloudnih.gov

Defects in MRPS28 lead to a cascade of cellular problems. A reduction in functional MRPS28 protein disrupts the assembly of the small mitoribosomal subunit (mtSSU). maayanlab.cloudnih.gov This impairment directly inhibits mitochondrial protein synthesis, leading to a decreased production of the 13 mtDNA-encoded polypeptides. maayanlab.cloudnih.gov Consequently, the biogenesis of the OXPHOS complexes is compromised, resulting in deficient cellular respiration and energy production. maayanlab.cloudnih.govgenecards.org

The clinical manifestations of impaired MRPS28 function underscore its importance in development. Patients with mutations in the MRPS28 gene often present with intrauterine growth retardation, indicating that the protein's role is crucial even before birth. nih.govgenecards.org Postnatal development is also severely affected, with observed features including developmental delay and failure to thrive. uniprot.orggenecards.org These growth-related phenotypes are a direct consequence of the cellular inability to produce sufficient energy to support normal growth and developmental processes. Studies in yeast have also demonstrated that disruption of the MRPS28 gene leads to an inability to respire, further highlighting its essential role in mitochondrial function and, by extension, cellular vitality. oup.comoup.com

Mechanistic Links to Mitochondrial Disorders and Cellular Dysfunction

Dysfunction of the this compound is mechanistically linked to a spectrum of mitochondrial disorders and broader cellular dysfunction. These connections are primarily rooted in its essential role in mitochondrial protein synthesis.

Genetic Variants in MRPS28 Gene and Associated Pathologies

Mutations in the nuclear gene MRPS28 are the underlying cause of a severe autosomal recessive mitochondrial disorder. uniprot.org This condition, sometimes referred to as Combined Oxidative Phosphorylation Deficiency 47 (COXPD47), is characterized by a wide range of clinical symptoms. uniprot.org

Whole-exome sequencing has identified specific disease-causing variants in the MRPS28 gene. nih.govgenecards.org One notable case involved a patient with a seemingly homozygous missense variant, c.356A>G, p.(Lys119Arg), affecting a highly conserved lysine (B10760008) residue. nih.govgenecards.org Further investigation revealed that the father carried a large deletion spanning exon 2, which explained the apparent homozygosity in the patient. nih.govgenecards.org This combination of a missense mutation and a large deletion resulted in a truncated MRPS28 transcript and significantly reduced levels of the bS1m protein. maayanlab.cloudnih.govgenecards.org

The pathologies associated with these genetic variants are multisystemic and severe, reflecting the ubiquitous importance of mitochondrial function. uniprot.orgnih.gov

Associated Pathologies with MRPS28 Gene Variants Description References
Intrauterine Growth RetardationImpaired growth and development within the uterus. genecards.org, nih.gov, uniprot.org
Craniofacial DysmorphismAbnormalities in the structure of the face and skull. genecards.org, nih.gov
Developmental DelaySignificant delays in reaching developmental milestones. genecards.org, nih.gov, uniprot.org
Multisystemic InvolvementAffecting multiple organ systems throughout the body. nih.gov, uniprot.org

Specific Mechanistic Contributions to Disease Pathogenesis

The pathogenic mechanisms stemming from MRPS28p dysfunction are a direct result of its role in mitoribosome assembly and function. The reduction in functional bS1m protein leads to several key molecular consequences that drive the disease process.

A primary mechanistic contribution is the impaired assembly of the mitochondrial small ribosomal subunit (mtSSU) . maayanlab.cloudnih.gov This disruption creates a bottleneck in the entire process of mitochondrial protein synthesis. Without properly assembled mitoribosomes, the translation of the 13 essential mtDNA-encoded proteins is inhibited. maayanlab.cloudnih.gov

This inhibition of mitochondrial translation directly leads to compromised biogenesis of the oxidative phosphorylation (OXPHOS) complexes . maayanlab.cloudnih.govgenecards.org Specifically, the activities of mitochondrial respiratory complexes I, III, IV, and V can be variably impaired. uniprot.org The resulting deficit in cellular respiration and energy production is a cornerstone of the pathophysiology. maayanlab.cloudnih.gov

Laboratory studies of patient fibroblasts have confirmed these mechanistic links. These cells exhibit a decrease in the abundance of the bS1m protein, a reduced amount of assembled mtSSU, and inhibited mitochondrial translation. nih.govgenecards.org Consequently, OXPHOS biogenesis and cellular respiration are significantly compromised in these cells. nih.govgenecards.org Crucially, the expression of wild-type MRPS28 in these patient fibroblasts has been shown to restore mitoribosomal assembly, mitochondrial translation, and OXPHOS biogenesis, thereby confirming the deleterious nature of the identified MRPS28 variants. nih.govgenecards.org

Advanced Research Methodologies for Mrps28p Protein Studies

Genetic Engineering and Model Systems for MRPS28p Protein Research

Genetic manipulation of model organisms has been fundamental to understanding the in vivo roles of MRPS28p. These systems allow for the precise dissection of gene function and its impact on cellular and organismal physiology.

Gene Knockout and Knockdown Strategies in Model Organisms (e.g., Saccharomyces cerevisiae, Mammalian Cell Lines, Rodent Models)

The budding yeast, Saccharomyces cerevisiae, has served as a powerful model organism for studying MRPS28p. Early research involved the disruption of the chromosomal copy of the MRPS28 gene. These knockout studies revealed that MRPS28 is essential for mitochondrial function. Yeast cells lacking MRPS28 are unable to respire and exhibit a high frequency of spontaneous loss of their mitochondrial genomes, a phenotype consistent with a critical role in the assembly or function of the mitochondrial ribosome. oup.comoup.com Further studies in yeast have shown that the N-terminal extension of MrpS28 is essential for its function, and the core region homologous to the bacterial S15 protein alone is not sufficient for mitochondrial translation. semanticscholar.org Interestingly, it was demonstrated that two inactive fragments of the yeast MrpS28 protein can function together in trans to support ribosome assembly and respiratory growth, highlighting the modular nature of its domains. nih.gov

In mammalian systems, gene knockdown approaches using small interfering RNA (siRNA) have been employed to investigate the role of MRPS28 in cancer. For instance, in the human bladder cancer cell line T24, downregulation of MRPS28 led to decreased cell viability, invasion, and migration. nih.govresearchgate.net Conversely, overexpression of MRPS28 promoted these malignant phenotypes. nih.govresearchgate.net These findings suggest a role for MRPS28p in the progression of certain cancers. nih.govresearchgate.net

Rodent models, specifically knockout mice for Mrps28, have been generated to study its systemic effects. These models are available through resources like the Knockout Mouse Phenotyping Program (KOMP) and the Mutant Mouse Resource & Research Centers (MMRRC). mmrrc.org While detailed phenotypic analysis from these specific knockout models is ongoing, they represent a crucial tool for understanding the physiological consequences of MRPS28p deficiency in a whole organism.

Model Organism/SystemGenetic ModificationKey FindingsReference(s)
Saccharomyces cerevisiaeGene Disruption (Knockout)Unable to respire; high frequency of mitochondrial genome loss. Essential for mitochondrial ribosome assembly/function. oup.comoup.comyeastgenome.org
Saccharomyces cerevisiaeTruncated DerivativesN-terminal extension is essential for function; core S15-homologous region is insufficient alone. semanticscholar.orgnih.gov
Human Bladder Cancer Cells (T24)siRNA KnockdownDecreased cell viability, migration, and invasion. nih.govresearchgate.net
Human Bladder Cancer Cells (T24)OverexpressionIncreased cell viability, migration, and invasion. nih.govresearchgate.net
Mouse (Mus musculus)Gene KnockoutModels generated and available for phenotypic analysis. mmrrc.org

CRISPR/Cas9-based Approaches for MRPS28 Gene Editing

The advent of CRISPR/Cas9 technology has provided a precise and efficient tool for editing the MRPS28 gene. This system has been used to create stable knockout cell lines for functional analysis. genecards.org For example, CRISPR editing was used to eliminate the majority of miR-208a, a microRNA that potentially targets MRPS28 mRNA, in human cardiomyocytes to study its effects on mitochondrial biogenesis under metabolic stress. mdpi.com In bladder cancer studies, CRISPR/Cas9 has been utilized to create knockout and overexpression models to investigate the hierarchical relationship between the centromere protein U (CENPU) and MRPS28 in regulating cancer progression. nih.govresearchgate.net This technology has also been proposed for the generation of custom murine models to study diseases associated with MRPS28 mutations. genecards.org

Biochemical and Biophysical Techniques for this compound Characterization

Complementing genetic approaches, biochemical and biophysical techniques are essential for characterizing the this compound itself, including its purification, abundance, and physical properties.

Protein Purification and Reconstitution Assays

The purification of MRPS28p has been achieved from Saccharomyces cerevisiae. This process allowed for N-terminal sequencing, which was crucial for designing the degenerate oligonucleotide probes used to isolate the MRPS28 gene. oup.comoup.com More recently, protocols for the large-scale purification of intact mammalian mitochondrial ribosomes from sources like pig liver and HEK cells have been developed. nih.govnih.gov These methods are critical for in vitro reconstitution assays of the entire mitochondrial translation system. Such assays, using purified recombinant mitochondrial translation factors and ribosomes, have been instrumental in studying the mechanisms of initiation, elongation, and termination of mitochondrial protein synthesis. nih.gov Recombinant human and mouse MRPS28 proteins are also commercially available, facilitating a variety of in vitro studies.

Quantitative Proteomics for this compound Abundance and Localization

Quantitative proteomics, primarily using mass spectrometry-based techniques, allows for the large-scale measurement of protein abundance and can provide insights into the cellular localization of proteins. uni-wuerzburg.de Studies on mitochondrial diseases have utilized quantitative proteomics on patient fibroblasts to identify biomarkers and diagnostic signatures, with one study successfully assigning pathogenicity to a variant in MRPS23 by showing the loss of associated mitochondrial ribosome subunits. nih.gov In the context of cancer, quantitative proteomics has revealed alterations in the abundance of mitochondrial ribosomal proteins. For instance, a study on epithelial ovarian carcinoma identified 17 upregulated mitochondrial ribosomal proteins, although MRPS28 was not among them in that specific study. nih.gov Another study in colon cancer cells treated with berberine (B55584) suggested that mitochondrial ribosomal proteins could be potential therapeutic targets. researchgate.net These studies demonstrate the power of quantitative proteomics to assess the levels of MRPS28p in different physiological and pathological states, providing clues to its regulation and function.

TechniqueApplication to MRPS28p ResearchKey InsightsReference(s)
Protein PurificationIsolation of MRPS28p from S. cerevisiae.Enabled N-terminal sequencing and subsequent gene cloning. oup.comoup.com
Reconstitution AssaysIn vitro assembly of the mammalian mitochondrial translation system.Allows for mechanistic studies of mitochondrial protein synthesis. nih.gov
Quantitative ProteomicsAnalysis of mitochondrial proteomes in disease and in response to treatment.Provides data on the abundance of MRPS28p and other mitoribosomal proteins, suggesting regulatory changes. nih.govnih.govresearchgate.net

Investigation of Protein-Protein and Protein-Nucleic Acid Interactions

Understanding the function of MRPS28p requires identifying its interaction partners, both other proteins within the mitoribosome and the ribosomal RNA (rRNA) it associates with.

Based on its homology to the E. coli ribosomal protein S15, it is predicted that MRPS28p directly interacts with the small subunit rRNA. oup.comoup.com This interaction is thought to be crucial for the early stages of mitochondrial ribosome assembly. oup.com The sequence conservation between MRPS28p and its bacterial homolog is likely driven by the need to bind to conserved regions of the small subunit rRNA. oup.com

Various techniques are available to study such interactions. The yeast two-hybrid (Y2H) system is a powerful in vivo method to screen for protein-protein interactions. nih.govsingerinstruments.comnih.govbitesizebio.com This technique could be employed to identify proteins that associate with MRPS28p within the mitochondrial matrix or during its import and assembly into the ribosome.

For studying protein-nucleic acid interactions, the electrophoretic mobility shift assay (EMSA), or gel shift assay, is a common in vitro technique. wikipedia.orgthermofisher.comnih.govnih.gov This method can be used to confirm the direct binding of purified MRPS28p to specific sequences or structures within the mitochondrial small subunit rRNA and to characterize the binding affinity and specificity. More advanced techniques like SPIDR (split-pool recognition of interactions by tagmentation and sequencing) allow for high-resolution mapping of RNA-protein interaction sites at single-nucleotide resolution in vivo. nih.gov

In vitro Interaction Assays

In vitro interaction assays are performed in a controlled environment outside of a living organism. These techniques are invaluable for confirming direct physical interactions between proteins.

A common approach is the pull-down assay . promega.com In this method, a "bait" protein, such as a tagged version of MRPS28p, is immobilized on a solid support. This is then incubated with a cell lysate containing potential "prey" proteins. If a prey protein binds to the bait, it can be "pulled down" and identified through techniques like mass spectrometry. promega.comresearchgate.net

Another powerful in vitro technique is co-immunoprecipitation (Co-IP) . thermofisher.com This method uses an antibody to target a specific protein (the "bait"), which in turn pulls down any associated proteins (the "prey"). thermofisher.com The entire complex is then isolated and the interacting partners can be identified. thermofisher.com For instance, a study using a FLAG-tagged version of the mitochondrial ribosomal protein mL62 successfully identified numerous interacting proteins, including all components of the mitochondrial ribosome, by performing co-immunoisolation under mild conditions. nih.gov

Far-western blotting is another technique used to detect protein-protein interactions. thermofisher.com In this method, proteins from a cell lysate are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with a labeled "bait" protein to identify its interacting partners. thermofisher.com

Bio-layer interferometry (BLI) is an emerging technique for studying ribosome-protein interactions. frontiersin.org BLI measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate, providing real-time data on interaction kinetics. frontiersin.org While not yet widely reported for MRPS28p specifically, it holds promise for detailed quantitative analysis of its interactions. frontiersin.org

In vitro Interaction Assay Principle Application for MRPS28p
Pull-down AssayA tagged "bait" protein (MRPS28p) immobilized on a support captures interacting "prey" proteins from a lysate. promega.comIdentification of direct binding partners of MRPS28p.
Co-immunoprecipitation (Co-IP)An antibody targets a protein (MRPS28p) to pull down its associated protein complex. thermofisher.comConfirmation of in vivo interactions and identification of complex components. thermofisher.comnih.gov
Far-Western BlottingA labeled "bait" protein (MRPS28p) probes a membrane with separated proteins to find interactors. thermofisher.comRapid screening for direct interactions.
Bio-layer Interferometry (BLI)Measures real-time binding kinetics between a protein and its ligand on a biosensor tip. frontiersin.orgQuantitative analysis of MRPS28p binding affinity and kinetics with other ribosomal proteins or factors. frontiersin.org

In vivo Approaches for Studying this compound Interactions

In vivo methods study interactions within the complex environment of a living cell, providing a more physiologically relevant picture.

The yeast two-hybrid (Y2H) system is a classic genetic method for detecting protein-protein interactions. In this system, a bait protein (like MRPS28p) is fused to a DNA-binding domain, and a prey protein is fused to a transcriptional activation domain. If the bait and prey interact, they bring the two domains together, activating a reporter gene.

A more recent and powerful approach is the use of proximity-labeling techniques like BioID. In this method, the protein of interest (MRPS28p) is fused to a promiscuous biotin (B1667282) ligase. This enzyme biotinylates any proteins in its immediate vicinity, which can then be captured and identified by mass spectrometry.

Förster Resonance Energy Transfer (FRET) is a microscopy-based technique that can visualize protein interactions in living cells. nih.govnih.gov It relies on the transfer of energy from a "donor" fluorescent protein to an "acceptor" fluorescent protein when they are in very close proximity. nih.gov By tagging MRPS28p and a potential interacting partner with appropriate fluorescent proteins, FRET can provide spatial and temporal information about their interaction. nih.govnih.gov FRET combined with Fluorescence Lifetime Imaging Microscopy (FRET-FLIM) offers a more quantitative analysis of these interactions. nih.govnih.gov

The development of the MitoRibo-Tag mouse model has provided a versatile tool for studying the composition and interactome of the mitoribosome in different tissues in vivo. scienceboard.net This model allows for the affinity purification and proteomic analysis of mitoribosomes and their interacting proteins, revealing complex networks of known and novel mitochondrial protein interactions. scienceboard.net

In vivo Interaction Approach Principle Application for MRPS28p
Yeast Two-Hybrid (Y2H)Interaction between bait (MRPS28p) and prey proteins reconstitutes a transcription factor, activating a reporter gene.Screening for novel protein interactors of MRPS28p.
Proximity-Labeling (e.g., BioID)MRPS28p fused to a biotin ligase biotinylates nearby proteins for later identification.Mapping the spatial interactome of MRPS28p within the mitochondrion.
Förster Resonance Energy Transfer (FRET)Energy transfer between fluorescently tagged proteins (one being MRPS28p) indicates close proximity and interaction. nih.govnih.govVisualizing and quantifying MRPS28p interactions in real-time within living cells. nih.govnih.gov
MitoRibo-Tag Mouse ModelAffinity purification of mitoribosomes from different tissues allows for proteomic analysis of their components and interactors. scienceboard.netComprehensive analysis of the MRPS28p interactome in a physiological context. scienceboard.net

Advanced Microscopy and Imaging Techniques for this compound Visualization

Visualizing the subcellular localization of proteins is crucial for understanding their function. Advanced microscopy techniques offer unprecedented resolution to pinpoint the location of MRPS28p within the intricate structure of the mitochondrion.

Electron microscopy (EM) provides unparalleled resolution, allowing for the visualization of subcellular structures at the nanometer scale. utah.edu While standard EM is not ideal for identifying specific proteins, immuno-electron microscopy can be used. utah.edu This technique uses antibodies conjugated to gold particles to label the protein of interest, such as MRPS28p, within a thin section of a cell. utah.edu

Cryo-electron tomography (cryo-ET) is a powerful technique that allows for the three-dimensional reconstruction of organelles and macromolecules in their native cellular environment. rupress.org This method has been used to visualize the interactions between cytoplasmic ribosomes and mitochondria, and it holds great potential for studying the structure and organization of the mitoribosome, including the position of MRPS28p. rupress.orgmdpi.com

Super-resolution fluorescence microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) , bypass the diffraction limit of light microscopy to achieve near-molecular resolution. nih.gov These methods would allow for the precise localization of fluorescently tagged MRPS28p within the mitochondrial inner membrane and the mitoribosome. uniprot.org

Confocal microscopy , particularly when combined with techniques like FRET, allows for the three-dimensional imaging of protein localization and interactions within living cells. embl.orgcrg.eu The development of chemically stable fluorescent proteins further enhances the capabilities of these advanced microscopy methods, allowing for imaging under a wider range of conditions. nih.gov

Computational Approaches for this compound Modeling and Interaction Prediction

Computational methods are increasingly used to complement experimental approaches by predicting protein structure and interactions.

Homology modeling , also known as comparative modeling, is a technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. researchgate.net Given the conserved nature of ribosomal proteins, this approach could be used to generate a structural model of MRPS28p.

Protein-protein docking algorithms can then be used to predict how MRPS28p interacts with other ribosomal proteins. These algorithms explore the possible binding orientations of two proteins to find the most energetically favorable complex.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of MRPS28p and its interactions over time. By simulating the movements of atoms in the protein and its surrounding environment, MD can reveal how MRPS28p contributes to the flexibility and function of the mitoribosome.

Machine learning and deep learning approaches are also being developed for more accurate prediction of protein secondary and tertiary structures, as well as protein solubility and interaction networks. jmicrobiol.or.krtechscience.com These computational tools, in conjunction with experimental data, will be instrumental in building a comprehensive model of the mitoribosome and the role of MRPS28p within it.

Computational Approach Principle Application for MRPS28p
Homology ModelingPredicts the 3D structure of a protein based on the known structure of a homologous protein. researchgate.netGeneration of a structural model of MRPS28p.
Protein-Protein DockingPredicts the preferred binding orientation of two proteins to form a stable complex.Prediction of how MRPS28p interacts with other components of the mitoribosome.
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules to understand protein dynamics.Analysis of the flexibility and conformational changes of MRPS28p within the mitoribosome.
Machine Learning/Deep LearningUtilizes algorithms to learn from large datasets to predict protein structure, solubility, and interactions. jmicrobiol.or.krtechscience.comEnhanced prediction of MRPS28p structure and its interaction network.

Future Research Trajectories and Unanswered Questions Regarding Mrps28p Protein

Elucidating Undiscovered Regulatory Networks of MRPS28p Protein

While the essential function of MRPS28p in mitochondrial protein synthesis is established, the comprehensive network of factors that regulate its expression, import into mitochondria, assembly into the mitoribosome, and degradation is still largely unknown. Future research should focus on identifying the transcriptional regulators that control MRPS28 gene expression under various physiological and stress conditions. Given that mammalian mitochondrial ribosomal proteins are encoded by nuclear genes and imported into the mitochondria, understanding the nuclear-cytosolic-mitochondrial axis of MRPS28p regulation is crucial wikipedia.orgnih.govmdpi.com.

Key questions include:

What transcription factors bind to the MRPS28 promoter region and how is this binding modulated? nih.govnih.govwikipedia.orgplos.orghubrecht.eu

What are the specific mechanisms and protein factors involved in the import of MRPS28p from the cytosol into the mitochondrial matrix?

How is the stability and turnover of MRPS28p controlled within the mitochondria?

Are there post-translational modifications that regulate MRPS28p function or localization?

Mapping these regulatory interactions will require advanced techniques in molecular biology, including ChIP-seq to identify transcription factor binding sites, proteomics to identify interacting partners and post-translational modifications, and advanced microscopy to track protein localization and dynamics. Elucidating these networks is vital for a complete understanding of how mitochondrial protein synthesis, and thus mitochondrial function, is controlled at multiple levels.

Deeper Understanding of this compound’s Role in Diverse Mitochondrial Homeostatic Processes

Beyond its core function in assembling the mitochondrial ribosome and facilitating protein synthesis, the potential roles of MRPS28p in other aspects of mitochondrial homeostasis warrant deeper investigation. Mitochondrial homeostasis is a complex process involving mitochondrial dynamics (fusion and fission), quality control (mitophagy), calcium buffering, and the regulation of reactive oxygen species (ROS) frontiersin.orgembopress.org.

Future research should explore:

Does MRPS28p directly or indirectly influence mitochondrial dynamics, and if so, through what mechanisms?

Is MRPS28p involved in mitochondrial quality control pathways, such as mitophagy, perhaps serving as a signal for damaged mitoribosomes or interacting with mitophagy-related proteins? wehi.edu.aumdpi.com

Could MRPS28p have moonlighting functions outside of the mitoribosome, potentially interacting with other mitochondrial components or pathways?

How does the function of MRPS28p integrate with mitochondrial metabolic processes and the regulation of cellular energy production? frontiersin.org

Exploration of this compound as a Mechanistic Target for Mitochondrial Dysfunction Intervention

Given the essential role of MRPS28p in mitochondrial protein synthesis and the strong link between mitochondrial dysfunction and various diseases, including neurodegenerative disorders and metabolic diseases, MRPS28p or its associated pathways represent potential targets for therapeutic intervention wehi.edu.aumdpi.comscienceopen.comnih.govnih.gov. Mutations in the human MRPS28 gene have already been associated with mitochondrial disease nih.gov.

Future research should focus on:

Precisely defining the pathological consequences of MRPS28p dysfunction in human cells and animal models.

Identifying small molecules or genetic approaches that can modulate MRPS28p expression, stability, or function.

Investigating whether restoring or enhancing MRPS28p function can ameliorate phenotypes associated with mitochondrial dysfunction in disease models.

Exploring the feasibility of targeting MRPS28p-associated pathways for therapeutic benefit while minimizing off-target effects. frontiersin.org

Understanding the specific mechanisms by which MRPS28p dysfunction contributes to disease pathogenesis is a critical prerequisite for developing targeted therapies. Research in this area could open new avenues for treating a range of mitochondrial-related disorders.

Integration of Multi-Omics Data for Comprehensive MRPS28p System Biology

A comprehensive understanding of MRPS28p function and its role in cellular systems necessitates the integration of data from multiple omics platforms. nih.govnih.govmdpi.comarxiv.org Genomics, transcriptomics, proteomics, and metabolomics data can provide complementary layers of information that, when integrated, can reveal complex interactions and regulatory layers involving MRPS28p.

Future research should aim to:

Integrate genomic data (e.g., variations in the MRPS28 gene) with transcriptomic data (MRPS28 mRNA expression levels) and proteomic data (MRPS28p abundance and modifications) to understand the relationship between gene variation, expression, and protein levels. mdpi.comarxiv.org

Combine MRPS28p-focused proteomics data with data on other mitochondrial ribosomal proteins and assembly factors to build a more complete picture of mitoribosome biogenesis and maintenance.

Integrate omics data with functional assays to correlate molecular changes related to MRPS28p with specific mitochondrial or cellular phenotypes.

Utilize computational approaches and systems biology modeling to analyze integrated multi-omics datasets and predict the impact of MRPS28p perturbations on cellular networks. nih.govnih.gov

Such integrated multi-omics approaches will be crucial for moving towards a systems-level understanding of MRPS28p, its regulatory landscape, and its multifaceted roles in mitochondrial biology and disease.

Q & A

Q. What is the functional role of MRPS28p in mitochondrial ribosome assembly, and what experimental approaches validate its necessity?

MRPS28p is a mitochondrial ribosomal protein critical for mitoribosome biogenesis. To validate its role:

  • Knockdown/knockout models : Use siRNA or CRISPR-Cas9 in cell lines (e.g., HEK293) and assess mitochondrial translation defects via metabolic labeling with ³⁵S-methionine .
  • Rescue experiments : Re-express wild-type or mutant MRPS28p and quantify recovery of OXPHOS complex activity (e.g., Complex IV via cytochrome c oxidase assays) .

Q. Which techniques are optimal for detecting MRPS28p expression and localization in mammalian cells?

  • Localization : Immunofluorescence with mitochondrial markers (e.g., TOM20) and subcellular fractionation followed by Western blot (see SDS-PAGE protocols in ) .
  • Quantification : SILAC-based mass spectrometry for absolute quantification or qRT-PCR for transcript-level analysis (normalize to mitochondrial housekeeping genes like MT-ND1) .

Table 1. Key Techniques for MRPS28p Analysis

TechniqueApplicationCritical Controls
CRISPR-Cas9 KOFunctional validationOff-target effects (use sgRNA controls)
Blue Native PAGEMitoribosome assembly assessmentCompare with cytoplasmic ribosomes
Metabolic labelingMitochondrial translation efficiencyCycloheximide treatment (cytosolic translation inhibition)

Advanced Research Questions

Q. How can structural insights into MRPS28p be obtained without resolved crystallographic data?

  • Homology modeling : Use AlphaFold ( ) to predict 3D structure, cross-referenced with cryo-EM maps of human mitoribosomes (e.g., PDB 6NU5) .
  • Validation : Perform limited proteolysis followed by mass spectrometry to confirm solvent-exposed regions align with predicted loops .

Q. What strategies resolve contradictions in MRPS28p’s reported interaction partners across studies?

  • Meta-analysis : Aggregate datasets from AP-MS ( ) and cross-database searches (MEROPS, ). Filter interactions using STRING-db confidence scores (>0.7) .
  • Context-specific validation : Repeat Co-IP under varying conditions (e.g., oxidative stress vs. homeostasis) to identify environment-dependent interactors .

Q. Which methodologies identify and validate phosphorylation sites on MRPS28p?

  • Phosphoproteomics : Enrich mitochondrial fractions via differential centrifugation, digest with trypsin, and analyze via LC-MS/MS with TiO₂ enrichment (see qPhos database protocols, ) .
  • Functional assays : Mutate putative phosphosites (e.g., Ser/Thr residues) and assess mitochondrial translation efficiency via pulse-chase assays .

Table 2. Resources for MRPS28p PTM Analysis

Database/ToolPurposeKey Feature
qPhosPhosphorylation site curationLinks to kinase inhibitors & assays
DrLLPSPhase separation propensityPredicts LLPS under stress conditions
FoldseekStructural homolog identificationAligns with AlphaFold predictions

Methodological Considerations for Data Contradictions

  • Experimental variables : Document cell type (e.g., HeLa vs. fibroblasts), growth conditions (e.g., glucose/galactose media), and lysis buffer stringency (RNase inclusion affects RNA-dependent interactions) .
  • Statistical thresholds : Apply Benjamini-Hochberg correction for high-throughput data to reduce false positives (FDR <0.1) .

Key Citations

  • Structural prediction tools:
  • Interaction databases:
  • Phosphorylation analysis:
  • Mitochondrial translation assays:

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